molecular formula C9H12N2O B1296905 4-Amino-N,N-dimethylbenzamide CAS No. 6331-71-1

4-Amino-N,N-dimethylbenzamide

Cat. No. B1296905
CAS RN: 6331-71-1
M. Wt: 164.2 g/mol
InChI Key: QEPGWLBMAAEBCP-UHFFFAOYSA-N
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Patent
US09440954B2

Procedure details

To a solution of tert-butyl 4-(dimethylcarbamoyl)phenylcarbamate (Int. 73) (1.11 g, 4.21 mmol) in AcOEt (20 ml), HCl 4M in AcOEt (18 ml, 76 mmol) was added, and the mixture stirred for 5 hours at RT. The pH was adjusted at 6/7 by adding NaHCO3 sat. sol. and aqueous phase was extracted with AcOEt (×3). Organic phase was dried over Na2SO4 and evaporated under reduced pressure to give mg 615 of the title product (Int. 74).
Name
tert-butyl 4-(dimethylcarbamoyl)phenylcarbamate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]C(=O)OC(C)(C)C)=[CH:7][CH:6]=1)=[O:4].C([O-])(O)=O.[Na+]>CCOC(C)=O.Cl>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([N:2]([CH3:19])[CH3:1])=[O:4])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 4-(dimethylcarbamoyl)phenylcarbamate
Quantity
1.11 g
Type
reactant
Smiles
CN(C(=O)C1=CC=C(C=C1)NC(OC(C)(C)C)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
18 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 5 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with AcOEt (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.